molecular formula C31H32N2O3 B15038929 N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide

N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide

Cat. No.: B15038929
M. Wt: 480.6 g/mol
InChI Key: WHGIPLIXTQXHJO-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: In biological research, N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .

Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products .

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

  • N-(1,3-Dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)pyridine-4-carboxamide
  • N-(1,3-Dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methoxybenzamide
  • 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate

Uniqueness: N-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique steric and electronic properties.

Properties

Molecular Formula

C31H32N2O3

Molecular Weight

480.6 g/mol

IUPAC Name

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C31H32N2O3/c34-28-26-24(22-7-3-1-4-8-22)11-12-25(23-9-5-2-6-10-23)27(26)29(35)33(28)32-30(36)31-16-19-13-20(17-31)15-21(14-19)18-31/h1-12,19-21,24-27H,13-18H2,(H,32,36)

InChI Key

WHGIPLIXTQXHJO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5C(C=CC(C5C4=O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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